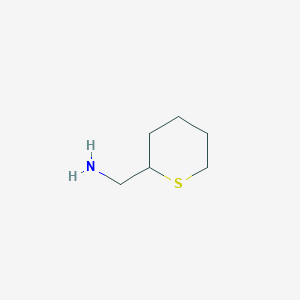

Thian-2-ylmethanamine

Description

Molecular Architecture and Structural Features of Thian-2-ylmethanamine

This compound is characterized by a six-membered saturated ring containing one sulfur atom, known as a thiane (B73995) or tetrahydrothiopyran (B43164) ring, with a methanamine group attached at the 2-position. This arrangement results in a chiral center at the carbon atom bonded to both the sulfur and the aminomethyl group. The presence of the sulfur heteroatom and the amino group imparts specific chemical properties and reactivity to the molecule.

The molecular formula for this compound is C6H13NS, and it has a molecular weight of 131.24 g/mol . biosynth.com The thiane ring can adopt various conformations, with the chair conformation being the most stable, similar to cyclohexane. The position of the aminomethyl substituent, whether axial or equatorial, can significantly influence the molecule's reactivity and its interactions with biological targets.

Table 1: Molecular Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C6H13NS |

| Molecular Weight | 131.24 g/mol biosynth.com |

| IUPAC Name | (Thian-2-yl)methanamine |

| SMILES | C1CCSC(C1)CN biosynth.com |

Contemporary Significance of Saturated Heterocyclic Amines in Synthetic Chemistry

Saturated heterocyclic amines are crucial building blocks in the synthesis of a vast array of organic compounds, particularly in the pharmaceutical industry. These motifs are frequently found in the core structures of many approved drugs and biologically active natural products. mdpi.comnih.gov Their three-dimensional structures are considered highly valuable in drug discovery, moving away from flat, aromatic systems. ethz.ch

The development of efficient methods for the synthesis of saturated N-heterocycles is a highly sought-after goal in modern organic chemistry. ethz.ch The incorporation of these structures can lead to improved pharmacological properties, such as enhanced binding affinity to target proteins and better metabolic stability. The versatility of saturated heterocyclic amines allows for their use as scaffolds that can be readily functionalized to create diverse molecular libraries for high-throughput screening. ethz.ch

Scope and Research Imperatives for this compound

The unique combination of a thiane ring and a primary amine in this compound presents several avenues for research. A primary focus is the development of novel synthetic methodologies that utilize this compound as a key intermediate. This includes exploring its reactivity in various chemical transformations to construct more complex heterocyclic systems. nih.gov

Further research is needed to fully elucidate the spectroscopic properties of this compound and its derivatives, which is essential for structural characterization and quality control in synthetic processes. organicchemistrydata.orglehigh.edu While some data is available for related compounds, a comprehensive spectroscopic analysis of this compound itself is an important research objective. vulcanchem.comacs.org

Investigating the potential applications of this compound-derived compounds in medicinal chemistry is a significant imperative. This involves designing and synthesizing new molecules and evaluating their biological activities, for example, as potential antimicrobial or anticancer agents, or as modulators of central nervous system targets. acs.org Additionally, the utility of this compound in materials science, such as in the development of novel polymers or functional materials, remains a largely unexplored but promising area of research. nus.edu.sgcymitquimica.com

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (3,4-Dimethylphenyl)-(thian-2-yl)methanamine nih.gov |

| Thieno[2,3-d]pyrimidin-2-ylmethanamine nih.gov |

| 2-(2,5-dioxopyrrolidin-1-yl)-N-[(4-methoxythian-4-yl)methanamine vulcanchem.com |

| N-methyl-1-(thian-4-yl)methanamine chemsrc.com |

| [1-(Thian-4-yl)piperidin-4-yl]methanamine aksci.com |

| N-Benzyl-N-methyl-1-(oxiran-2-yl)methanamine acs.org |

| Pyridin-2-ylmethanamine rsc.org |

| Oxetan-2-ylmethanamine google.com |

| (S)-(1-ethylpyrrolidin-2-yl)methanamine mdpi.com |

| 4-(Aminomethyl)tetrahydro-2H-thiopyran 1,1-dioxide |

| Imidazopyridine |

| Benzocaine rsc.org |

| Phenylboronic acid rsc.org |

| Lithium aluminum hydride rsc.org |

| 2R,4R-4-aminopyrrolidine-2,4-dicarboxylate researchgate.net |

| 4-Amino-6-chloro-2-methylpyrimidine-5-carbonitrile chembuyersguide.com |

Structure

3D Structure

Properties

IUPAC Name |

thian-2-ylmethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NS/c7-5-6-3-1-2-4-8-6/h6H,1-5,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLEJBHDPGPXFNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCSC(C1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Thian 2 Ylmethanamine and Its Analogues

Novel Synthetic Routes to the Thiane (B73995) Core

The formation of the six-membered sulfur-containing heterocycle, the thiane ring, is a critical step in the synthesis of thian-2-ylmethanamine. Modern synthetic chemistry has provided a variety of methods to achieve this, with a strong emphasis on stereoselectivity and catalytic efficiency.

Strategies for Stereoselective Synthesis of 2-Substituted Thianes

The stereoselective synthesis of 2-substituted thianes is crucial for producing enantiomerically pure this compound. One notable approach involves the use of chiral auxiliaries or catalysts to control the stereochemical outcome of ring-forming reactions. For instance, asymmetric approaches to 2-deoxynucleosides have utilized organosulfur building blocks as "chemical chameleons," which can be manipulated to form stereochemically defined thiane rings. ucc.ie Another strategy involves the diastereoselective synthesis of tetrahydro-4H-thieno[3,2-c]chromen-3-ols, which can serve as precursors to functionalized thianes. researchgate.net This method relies on a tandem Michael and Henry reaction, showcasing the power of sequential reactions in building complex heterocyclic systems with high stereocontrol. researchgate.net

Development of Efficient Catalytic Protocols for Ring Formation

Catalysis plays a pivotal role in the modern synthesis of thiane rings, offering milder reaction conditions and improved efficiency. Various catalytic systems have been developed for the formation of the C-S bond, a key step in thiane synthesis. researchgate.net For example, iron-based catalysts have been employed for the regioselective hydroboration of terminal alkenes, which can be a precursor to thiane formation. whiterose.ac.uk Furthermore, photocatalytic methods are emerging as powerful tools. A highly stereoselective, catalytic strategy for synthesizing polysubstituted housanes, which can be precursors to complex thiane derivatives, utilizes visible light and an organic dye as a photocatalyst. rsc.org These catalytic protocols often lead to higher yields and better atom economy compared to traditional stoichiometric methods. researchgate.net

Synthesis of this compound

Once the thiane core is established, the next critical step is the introduction of the methanamine moiety at the 2-position. This can be achieved through direct amination or by the reduction of suitable precursors.

Direct Amination Approaches to the Thiane Scaffold

Direct C-H amination offers an atom-economical and efficient route to introduce amino groups into the thiane scaffold. researchgate.netnih.gov This approach avoids the need for pre-functionalization of the thiane ring. Rhodium(III)-catalyzed direct amidation of alkyl dithianes via C(sp³)–H bond activation has been reported, providing a pathway to protected amino groups on a related sulfur-containing scaffold. researchgate.net While not directly on a thiane, this methodology highlights the potential of C-H activation for direct amination. Iron-catalyzed direct C-H bond amination has also been developed for the synthesis of complex N-heterocycles, demonstrating the versatility of this strategy. nih.gov

Reduction of Precursor Nitriles or Amides to the Methanamine Moiety

A more traditional and widely used method for the synthesis of this compound involves the reduction of a nitrile or amide group at the 2-position of the thiane ring. For example, the reduction of pyrrolidine-2-carboxamide (B126068) with lithium aluminum hydride is a known method to produce pyrrolidin-2-ylmethanamine, and a similar strategy can be applied to the thiane analogue. mdpi.com The synthesis often starts with the corresponding thiane-2-carboxylic acid, which can be converted to the amide or nitrile. Subsequent reduction of these functional groups, typically with powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃), affords the desired this compound. google.com

Scalability and Process Optimization in this compound Synthesis

For the practical application of this compound in drug discovery and development, the scalability of its synthesis is of paramount importance. acs.org Process optimization focuses on developing safe, cost-effective, and environmentally friendly procedures that can be implemented on an industrial scale.

Chemical Reactivity and Mechanistic Investigations of Thian 2 Ylmethanamine

Nucleophilic Reactivity of the Primary Amine Moiety

The primary amine group in thian-2-ylmethanamine is a potent nucleophile, readily participating in reactions with a wide array of electrophilic species. This reactivity is central to its utility in the synthesis of more complex molecular architectures.

Reactions with Electrophilic Reagents

The lone pair of electrons on the nitrogen atom of this compound is available for attacking electron-deficient centers, leading to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds.

This compound is expected to react with epoxides in a ring-opening fashion to yield β-amino alcohols. This reaction, known as aminolysis, is a well-established method for the synthesis of this important class of compounds. The reaction can proceed under neutral, acidic, or basic conditions, with the specific conditions influencing the regioselectivity of the ring-opening.

Under neutral or basic conditions, the reaction typically follows an SN2 mechanism. libretexts.orgkhanacademy.org The amine, acting as the nucleophile, will preferentially attack the less sterically hindered carbon of the epoxide ring. youtube.com For instance, in the reaction of this compound with an unsymmetrically substituted epoxide such as propylene (B89431) oxide, the nucleophilic attack would be expected to occur at the terminal carbon.

In contrast, under acidic conditions, the epoxide oxygen is first protonated, forming a more reactive electrophile. The subsequent nucleophilic attack by the amine has more SN1 character. libretexts.org This means the attack will favor the more substituted carbon of the epoxide, as this carbon can better stabilize the partial positive charge that develops in the transition state. youtube.com

The regioselectivity of the aminolysis of epoxides by this compound is therefore tunable by adjusting the reaction conditions. This allows for the selective synthesis of different constitutional isomers of the resulting β-amino alcohol.

Table 1: Predicted Regioselectivity in the Aminolysis of Propylene Oxide with this compound

| Reaction Conditions | Predicted Major Product | Mechanism |

| Neutral or Basic | 1-(Thian-2-ylamino)propan-2-ol | SN2 |

| Acidic | 2-(Thian-2-ylamino)propan-1-ol | SN1-like |

This table is illustrative and based on general principles of epoxide ring-opening reactions.

This compound readily reacts with acid chlorides and other acylating agents, such as acid anhydrides, to form stable amide products. This is a classic example of nucleophilic acyl substitution. The reaction proceeds via a nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the acylating agent. organic-chemistry.org This is followed by the elimination of a leaving group, typically a chloride ion in the case of an acid chloride.

The general reaction of this compound with an acid chloride can be represented as follows:

this compound + R-COCl → N-(thian-2-ylmethyl)amide + HCl

Due to the formation of hydrochloric acid as a byproduct, a base, such as triethylamine (B128534) or pyridine, is often added to the reaction mixture to neutralize the acid and drive the reaction to completion. The acylation of this compound is a versatile reaction that allows for the introduction of a wide variety of acyl groups onto the nitrogen atom.

Table 2: Examples of Acylation Reactions with this compound

| Acylating Agent | Product |

| Acetyl Chloride | N-(thian-2-ylmethyl)acetamide |

| Benzoyl Chloride | N-benzoyl-N-(thian-2-ylmethyl)amine |

| Acetic Anhydride | N-(thian-2-ylmethyl)acetamide |

This table provides expected products based on the known reactivity of primary amines with acylating agents.

Regioselectivity and Diastereoselectivity in Amine Transformations

In reactions where new stereocenters are formed, the stereochemical outcome is of paramount importance. The presence of the chiral center at the 2-position of the thiane (B73995) ring in this compound can influence the stereoselectivity of its reactions.

When this compound reacts with a chiral electrophile, the formation of diastereomers is possible. The inherent chirality of the amine can lead to a preference for the formation of one diastereomer over the other, a phenomenon known as diastereoselectivity. This diastereoselective induction can be influenced by steric hindrance, with the bulky thiane ring directing the approach of the electrophile.

For instance, in the acylation of a racemic mixture of this compound with a chiral acid chloride, two diastereomeric amides would be formed in unequal amounts. The ratio of these diastereomers would be dependent on the degree of stereochemical communication between the chiral centers in the transition state.

Furthermore, in reactions involving prochiral substrates, the chirality of this compound can lead to the enantioselective formation of a particular enantiomer of the product. This makes this compound a potentially useful chiral auxiliary in asymmetric synthesis. researchgate.net

Amine-Initiated Cyclization Reactions (e.g., Mannich-type, 6-endo-dig)

The nucleophilic character of this compound allows it to initiate various cyclization reactions, leading to the formation of heterocyclic structures.

The Mannich reaction is a three-component condensation reaction involving an amine, a non-enolizable aldehyde (such as formaldehyde), and an active hydrogen compound (such as a ketone). wikipedia.orgbyjus.com this compound can serve as the amine component in this reaction. The reaction proceeds through the formation of an electrophilic iminium ion from the amine and formaldehyde, which is then attacked by the enol form of the active hydrogen compound. lscollege.ac.in The resulting product is a β-amino carbonyl compound, also known as a Mannich base. oarjbp.com

In the context of 6-endo-dig cyclizations , a derivative of this compound containing a suitably positioned alkyne group could undergo an intramolecular cyclization. According to Baldwin's rules, 6-endo-dig cyclizations are generally favored. libretexts.orgwikipedia.org This type of reaction would involve the nucleophilic attack of the amine nitrogen onto the internal carbon of the alkyne, leading to the formation of a six-membered ring. The success of such a cyclization would depend on the specific geometry and flexibility of the tether connecting the amine and the alkyne.

Influence of the Thiane Ring on Amine Reactivity

The thiane ring in this compound exerts a significant influence on the reactivity of the primary amine through a combination of electronic and steric effects.

Steric Effects: The thiane ring is a bulky substituent, and its presence adjacent to the primary amine group creates steric hindrance. This steric bulk can affect the rate of reaction, particularly with sterically demanding electrophiles. dnu.dp.ua The conformational flexibility of the six-membered thiane ring can also play a role, as different chair and boat conformations could present varying degrees of steric accessibility to the amine. This steric hindrance can be advantageous in controlling selectivity in certain reactions. For example, it can enhance diastereoselectivity by favoring the approach of a reagent from the less hindered face of the molecule.

Inductive and Steric Effects of the Sulfur-Containing Heterocycle

The chemical reactivity of this compound is significantly influenced by the inductive and steric effects originating from the sulfur-containing thiane ring. The sulfur atom, being more electronegative than carbon, exerts an electron-withdrawing inductive effect (-I effect), which can influence the electron density on the adjacent aminomethyl group. This effect can impact the nucleophilicity of the amine and the reactivity of the C-N bond.

Sterically, the conformation of the six-membered thiane ring plays a crucial role. The chair conformation is the most stable, and the position of the aminomethyl group (axial or equatorial) will dictate its steric accessibility. Steric hindrance from the bulky thiane ring can affect the approach of reactants to the amine nitrogen and the adjacent carbon atom, thereby influencing the rates and pathways of reactions.

Ring-Opening and Rearrangement Pathways Involving the Thiane Core

While the thiane ring is generally stable, under certain reaction conditions, ring-opening and rearrangement pathways can be initiated. These reactions often involve the activation of the sulfur atom or adjacent carbon atoms. For instance, in the presence of strong electrophiles or under conditions that promote the formation of a sulfonium (B1226848) ion, the thiane ring may become susceptible to nucleophilic attack, leading to ring cleavage.

Rearrangement reactions could be envisioned under acidic conditions or via radical intermediates, potentially leading to the formation of different heterocyclic or acyclic sulfur-containing compounds. The specific pathways and products would be highly dependent on the reagents and reaction conditions employed.

Detailed Reaction Mechanism Studies

Transition State Analysis and Energy Profiles

Computational chemistry provides valuable insights into the reaction mechanisms of this compound by allowing for the analysis of transition states and the calculation of energy profiles. For a given reaction, the geometry of the transition state, which represents the highest energy point along the reaction coordinate, can be determined. This analysis helps in understanding the bonding changes that occur during the reaction.

Below is a hypothetical energy profile for a nucleophilic substitution reaction at the carbon adjacent to the amine.

Interactive Data Table: Hypothetical Energy Profile Data

| Reaction Coordinate | Potential Energy (kcal/mol) |

| Reactants | 0 |

| Transition State 1 | 25 |

| Intermediate | 10 |

| Transition State 2 | 30 |

| Products | -5 |

Note: This data is illustrative and not based on experimental values for this compound.

Kinetic and Thermodynamic Profiling of Key Transformations

The kinetic and thermodynamic aspects of reactions involving this compound are crucial for understanding and controlling its chemical transformations.

Kinetic Profiling: This involves the study of reaction rates and the factors that influence them, such as concentration, temperature, and the presence of catalysts. The rate law for a reaction provides a mathematical description of how the rate depends on the concentration of reactants.

Thermodynamic Profiling: This focuses on the energy changes that occur during a reaction, determining whether a reaction is spontaneous (exergonic) or non-spontaneous (endergonic). Key thermodynamic parameters include enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG).

Interactive Data Table: Hypothetical Kinetic and Thermodynamic Data

| Reaction Type | Activation Energy (Ea) (kJ/mol) | Rate Constant (k) at 298 K (s⁻¹) | ΔG (kJ/mol) |

| N-Alkylation | 60 | 1.2 x 10⁻⁴ | -25 |

| Ring Opening | 120 | 3.5 x 10⁻⁸ | +15 |

Note: This data is illustrative and not based on experimental values for this compound.

Elucidation of SN1 and SN2 Pathways in Amine Reactions

The reactions of the aminomethyl group in this compound, particularly nucleophilic substitution at the carbon atom of the methyl group, can proceed through either an S(_N)1 or S(_N)2 pathway.

S(_N)2 Pathway: This is a bimolecular, one-step process where the nucleophile attacks the carbon atom at the same time as the leaving group departs. This pathway is favored by primary substrates, strong nucleophiles, and is sensitive to steric hindrance. Given that the carbon in the aminomethyl group is primary, the S(_N)2 mechanism is a likely pathway for its substitution reactions.

S(_N)1 Pathway: This is a unimolecular, two-step process that involves the formation of a carbocation intermediate. This pathway is favored by tertiary substrates and conditions that stabilize the carbocation. For this compound, the formation of a primary carbocation is generally unfavorable, making the S(_N)1 pathway less likely under typical conditions.

The choice between these pathways can be influenced by the nature of the leaving group, the nucleophile, the solvent, and the reaction temperature.

Derivatization and Functionalization Strategies for Thian 2 Ylmethanamine

Functionalization at the Amine Nitrogen

N-Alkylation and N-Acylation Reactions

N-Alkylation of primary amines like Thian-2-ylmethanamine is a fundamental transformation for the synthesis of secondary and tertiary amines. This reaction typically involves the treatment of the amine with an alkyl halide. The nucleophilic amine attacks the electrophilic carbon of the alkyl halide, leading to the formation of a new carbon-nitrogen bond. While direct alkylation can sometimes lead to over-alkylation, yielding a mixture of products, controlling the stoichiometry of the reactants can favor the formation of the desired mono-alkylated product. Alternative methods, such as reductive amination, provide a more controlled approach to N-alkylation.

N-Acylation introduces an acyl group to the nitrogen atom, forming an amide. This is a highly efficient and common reaction, often achieved by reacting this compound with an acyl chloride or a carboxylic acid anhydride. The reaction proceeds through nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the acylating agent. The use of a base is often employed to neutralize the acidic byproduct, such as HCl, which is formed during the reaction.

| Reagent Class | Specific Reagent Example | Product Type |

| Alkyl Halide | Methyl Iodide | N-Methyl-Thian-2-ylmethanamine |

| Acyl Chloride | Acetyl Chloride | N-(Thian-2-ylmethyl)acetamide |

| Carboxylic Anhydride | Acetic Anhydride | N-(Thian-2-ylmethyl)acetamide |

Formation of Imines, Amides, and Sulfonamides

The primary amine of this compound readily undergoes condensation reactions with various electrophiles to form stable imine, amide, and sulfonamide derivatives.

Imines , also known as Schiff bases, are formed by the reaction of this compound with aldehydes or ketones. youtube.comlumenlearning.commasterorganicchemistry.comlibretexts.org This condensation reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. youtube.comlumenlearning.commasterorganicchemistry.comlibretexts.org The formation of the C=N double bond is a key feature of this transformation.

Amides can be synthesized by coupling this compound with carboxylic acids. This reaction often requires the use of a coupling agent, such as a carbodiimide (B86325) (e.g., DCC or EDC), to activate the carboxylic acid. researchgate.netnih.gov The activated carboxylic acid then readily reacts with the amine to form the amide bond. Alternatively, the carboxylic acid can be converted to a more reactive derivative, like an acyl chloride, prior to reaction with the amine. researchgate.net

Sulfonamides are prepared by the reaction of this compound with a sulfonyl chloride in the presence of a base. nih.govd-nb.info The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride ion. This reaction provides a robust method for the synthesis of sulfonamide derivatives, which are important functional groups in medicinal chemistry. nih.govd-nb.info

| Derivative | Reagent | Key Bond Formed |

| Imine | Aldehyde or Ketone | C=N |

| Amide | Carboxylic Acid (with coupling agent) or Acyl Chloride | C(O)-N |

| Sulfonamide | Sulfonyl Chloride | S(O)₂-N |

Metal-Catalyzed Cross-Coupling Reactions (e.g., Aminocarbonylation)

Metal-catalyzed cross-coupling reactions offer powerful tools for the functionalization of amines. Aminocarbonylation is a notable example where an amino group, carbon monoxide, and an organic halide are coupled in the presence of a transition metal catalyst, typically palladium. nih.govpolyu.edu.hkrsc.orgnih.gov This reaction allows for the direct synthesis of amides from this compound. The catalytic cycle generally involves the oxidative addition of the organic halide to the metal center, followed by CO insertion and subsequent nucleophilic attack by the amine.

Functionalization of the Thiane (B73995) Ring System

The thiane ring of this compound, while generally stable, can undergo functionalization through various strategies, including C-H activation and ring manipulation.

C-H Functionalization Adjacent to the Heteroatom

Direct functionalization of C-H bonds is an increasingly important area of synthetic chemistry. For the thiane ring, the C-H bonds adjacent to the sulfur atom (at the C2 and C6 positions) are potential sites for activation due to the influence of the heteroatom. Transition metal catalysts, such as those based on palladium or rhodium, can facilitate the cleavage of these C-H bonds and their subsequent coupling with various partners. nih.govresearchgate.netnih.gov This approach allows for the introduction of new substituents directly onto the heterocyclic core, avoiding the need for pre-functionalized substrates.

Ring Modification and Expansion/Contraction Strategies

The thiane ring can be modified through ring expansion or contraction reactions, leading to the formation of different-sized sulfur-containing heterocycles. These transformations often involve multi-step sequences.

Ring expansion strategies could potentially transform the six-membered thiane ring into a seven-membered thiepane (B16028) ring. rsc.orgwikipedia.orguchicago.edumdpi.com One conceptual approach involves the formation of a bicyclic intermediate that can then undergo a rearrangement to afford the expanded ring system. wikipedia.orguchicago.edu

Ring contraction can lead to the formation of five-membered thiolane derivatives. nih.govresearchgate.netnih.gov Photochemical methods have been shown to induce the ring contraction of saturated heterocycles, including thianes. nih.gov These reactions often proceed through radical intermediates. nih.gov

| Transformation | Resulting Ring System | General Approach |

| Ring Expansion | Thiepane (7-membered) | Formation and rearrangement of bicyclic intermediates. |

| Ring Contraction | Thiolane (5-membered) | Photochemical induction or other rearrangement strategies. |

Chiral Derivatization and Enantiomeric Enrichment

The resolution of racemic mixtures into their constituent enantiomers is a critical process in stereochemistry, particularly in the pharmaceutical and materials science fields where the biological activity or material properties of a single enantiomer are often desired. wikipedia.orgrsc.org For a chiral molecule like this compound, which possesses a stereocenter at the C2 position of the thiane ring, obtaining enantiomerically pure forms is essential for stereospecific applications. Chiral derivatization and enantiomeric enrichment are key strategies to achieve this separation. These methods rely on converting the enantiomeric pair into diastereomers, which possess different physical properties, or on differential interaction with a chiral environment. wikipedia.org

Strategies for achieving enantiomeric enrichment typically involve either chemical derivatization with a chiral auxiliary or direct separation using chiral chromatography.

Chiral Derivatization for Diastereomer Formation

The most common method for chiral resolution involves the reaction of a racemic mixture with an enantiomerically pure chiral derivatizing agent (CDA), also known as a chiral resolving agent. wikipedia.org This reaction transforms the pair of enantiomers into a pair of diastereomers. Since diastereomers have distinct physical and chemical properties, they can be separated by conventional laboratory techniques such as crystallization or chromatography. wikipedia.orgmdpi.com

For a primary amine like this compound, common derivatization strategies include:

Formation of Diastereomeric Salts: Reacting the basic amine with an enantiopure chiral acid, such as tartaric acid or mandelic acid, forms diastereomeric ammonium (B1175870) salts. wikipedia.org These salts often exhibit different solubilities, allowing for separation via fractional crystallization.

Formation of Diastereomeric Amides: Acylation of the amine with a chiral carboxylic acid derivative (e.g., an acyl chloride or activated ester) yields stable diastereomeric amides that can be separated chromatographically.

Reaction with Chiral Isocyanates: This reaction forms urea (B33335) derivatives that are often highly crystalline and suitable for separation.

Use of Specialized Reagents: Reagents like Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA), also known as Marfey's reagent, are widely used to derivatize primary amines. nih.govmdpi.comresearchgate.net The resulting diastereomers can be effectively separated and quantified using High-Performance Liquid Chromatography (HPLC). researchgate.net

Once the diastereomers are separated, the chiral auxiliary group is cleaved under specific reaction conditions to yield the isolated, enantiomerically enriched or pure this compound. wikipedia.org

Enantiomeric Enrichment via Crystallization and Chromatography

Enantiomeric enrichment is the process of increasing the concentration of one enantiomer in a mixture. This can be achieved through several techniques, with diastereomeric crystallization and chiral chromatography being the most prevalent.

Diastereomeric Crystallization

This classical resolution technique leverages the different crystal lattice energies and solubilities of diastereomeric salts. wikipedia.org For this compound, the process would involve dissolving the racemic amine and a single enantiomer of a chiral resolving acid in a suitable solvent. By carefully controlling conditions such as temperature and concentration, the less soluble diastereomeric salt will preferentially crystallize, allowing for its physical separation by filtration. The free base enantiomer can then be liberated from the salt.

Illustrative Data for Diastereomeric Salt Resolution of a Chiral Amine

| Resolving Agent | Target Enantiomer | Solvent System | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| (+)-Tartaric Acid | (R)-Amine | Methanol/Water | 45 | >98 |

| (-)-Dibenzoyltartaric Acid | (S)-Amine | Ethanol | 42 | >99 |

Note: This table is a representative example of data obtained from a diastereomeric salt resolution process for a generic chiral amine and does not represent actual experimental data for this compound.

Chiral Column Chromatography

Direct separation of enantiomers can be achieved without derivatization by using chiral chromatography. nih.govkhanacademy.org This technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer of the analyte. khanacademy.org These differential interactions, based on forces such as hydrogen bonding, π-π stacking, and steric hindrance, cause the enantiomers to travel through the column at different rates, resulting in their separation. Polysaccharide-based CSPs are commonly used for this purpose. nih.gov Supercritical fluid chromatography (SFC) is another effective technique for separating chiral compounds. nih.gov

Illustrative Data for Chiral HPLC Separation

| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Retention Time (R)-enantiomer (min) | Retention Time (S)-enantiomer (min) | Resolution (Rs) |

|---|---|---|---|---|---|

| Chiralpak AD-H | Hexane/Isopropanol (90:10) | 1.0 | 8.5 | 10.2 | 2.1 |

Note: This table illustrates typical results from a chiral HPLC separation. The values are hypothetical and serve to demonstrate the principles of the technique.

While detailed research specifically outlining the chiral resolution of this compound is not widely published, the principles and methods described are standard, well-established procedures for the enantiomeric enrichment of analogous chiral primary amines. The successful application of these techniques to structurally similar compounds, such as 1-substituted 2-(aminomethyl)pyrrolidines, provides a strong precedent for their applicability to this compound. google.com The choice of method would depend on factors such as scale, desired purity, and economic feasibility.

Advanced Spectroscopic and Crystallographic Characterization of Thian 2 Ylmethanamine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

Multidimensional NMR Techniques (e.g., COSY, TOCSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning proton (¹H) and carbon (¹³C) signals, especially in complex molecules where 1D spectra may show significant signal overlap.

Correlation Spectroscopy (COSY): The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. Cross-peaks in a COSY spectrum indicate which protons are neighbors in the molecular structure. For a substituted thiane (B73995), this technique is invaluable for tracing the proton-proton connectivities around the six-membered ring and along any side chains.

Total Correlation Spectroscopy (TOCSY): TOCSY extends the correlations observed in COSY to an entire spin system. It reveals correlations between a given proton and all other protons within the same coupled network, not just its immediate neighbors. This is particularly useful for identifying all the protons belonging to the thiane ring as a single spin system, even if some protons are not directly coupled.

Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate the chemical shifts of protons with the chemical shifts of directly attached heteronuclei, most commonly ¹³C. Each cross-peak in an HSQC or HMQC spectrum links a specific proton signal to the signal of the carbon atom it is bonded to. This allows for the direct assignment of carbon signals based on the already assigned proton signals.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment provides information about longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). This technique is critical for piecing together the molecular skeleton by connecting different fragments of the molecule. For instance, it can show correlations from the protons on the aminomethyl substituent to the C2 carbon of the thiane ring, confirming their connectivity.

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Thiane Derivative

| Position | δ ¹³C (ppm) | δ ¹H (ppm) | Multiplicity | J (Hz) | COSY Correlations | HMBC Correlations |

|---|---|---|---|---|---|---|

| 2 | 45.2 | 3.10 | dd | 11.5, 3.0 | H-3a, H-3e | C-3, C-6, CH₂-amine |

| 3 | 28.5 | 1.85 (H-3a), 1.60 (H-3e) | m | - | H-2, H-4a, H-4e | C-2, C-4, C-5 |

| 4 | 26.1 | 1.95 (H-4a), 1.50 (H-4e) | m | - | H-3a, H-3e, H-5a, H-5e | C-3, C-5, C-6 |

| 5 | 28.8 | 1.80 (H-5a), 1.65 (H-5e) | m | - | H-4a, H-4e, H-6a, H-6e | C-4, C-6, C-2 |

| 6 | 35.7 | 2.80 (H-6a), 2.65 (H-6e) | m | - | H-5a, H-5e | C-2, C-5, CH₂-amine |

| CH₂-amine | 50.1 | 2.95 | d | 6.5 | NH₂ | C-2, C-6 |

| NH₂ | - | 1.55 | br s | - | CH₂-amine | - |

Stereochemical Assignment via NMR (e.g., NOESY, ROESY)

The determination of the relative stereochemistry of substituents on the thiane ring is crucial. Techniques that rely on the Nuclear Overhauser Effect (NOE) are employed for this purpose. The NOE is the transfer of nuclear spin polarization from one nucleus to another through space, and its magnitude is inversely proportional to the sixth power of the distance between the nuclei.

Nuclear Overhauser Effect Spectroscopy (NOESY): The NOESY experiment detects protons that are close to each other in space (typically within 5 Å), regardless of whether they are connected through chemical bonds. Cross-peaks in a NOESY spectrum indicate spatial proximity. For Thian-2-ylmethanamine, NOESY can be used to determine the orientation of the methanamine group relative to the protons on the thiane ring. For example, an NOE between the C2-proton and a proton on one face of the ring would indicate that the substituent is on the same face (cis), while the absence of such an NOE and the presence of an NOE to a proton on the opposite face would suggest a trans relationship.

Rotating-frame Overhauser Effect Spectroscopy (ROESY): The ROESY experiment is similar to NOESY but is often more effective for molecules of intermediate size where the NOE may be close to zero. ROESY correlations are always positive, which can simplify spectral interpretation.

Solid-State Nuclear Magnetic Resonance (SSNMR)

Solid-state NMR (SSNMR) provides valuable information about the structure and dynamics of molecules in the solid state. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, SSNMR spectra are influenced by these interactions, which can provide detailed structural information. For this compound and its derivatives, SSNMR can be used to:

Characterize polymorphic forms, which may have different crystal packing and intermolecular interactions.

Study the conformation of the molecule in the solid state, which may differ from its conformation in solution.

Investigate intermolecular interactions, such as hydrogen bonding involving the amine group.

The low natural abundance and quadrupolar nature of the ³³S nucleus make direct observation challenging, but advances in high-field magnets and specialized pulse sequences are making ³³S SSNMR increasingly feasible for studying the local environment of the sulfur atom in thiane derivatives.

Vibrational Spectroscopy

Vibrational spectroscopy probes the vibrational modes of a molecule, which are sensitive to its structure, bonding, and functional groups.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups and bond vibrations. For this compound, key vibrational modes include:

N-H stretching: The primary amine group will exhibit characteristic symmetric and asymmetric N-H stretching vibrations, typically in the range of 3300-3500 cm⁻¹.

C-H stretching: The C-H bonds of the methylene groups in the thiane ring and the methanamine substituent will show stretching vibrations in the 2850-3000 cm⁻¹ region.

N-H bending: The N-H bending (scissoring) vibration of the primary amine is expected around 1590-1650 cm⁻¹.

C-S stretching: The C-S stretching vibrations of the thiane ring typically appear in the fingerprint region, around 600-800 cm⁻¹, and can be sensitive to the conformation of the ring.

Table 2: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3380 - 3250 | Medium, Broad | N-H stretch (primary amine) |

| 2920 - 2850 | Strong | C-H stretch (aliphatic CH₂) |

| 1620 - 1580 | Medium | N-H bend (primary amine) |

| 1465 - 1440 | Medium | CH₂ scissoring |

| 1100 - 1000 | Medium | C-N stretch |

| 750 - 650 | Weak to Medium | C-S stretch |

Raman Spectroscopy for Structural Elucidation

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While FTIR is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in the polarizability. This often means that vibrations that are weak in FTIR may be strong in Raman, and vice versa. For this compound, Raman spectroscopy is particularly useful for observing:

C-S and S-S stretching: Sulfur-containing bonds often give rise to strong and characteristic Raman signals, providing valuable information about the thiane ring.

Symmetry: For highly symmetric molecules, Raman spectroscopy can provide information about the molecular symmetry through the polarization of the scattered light.

The combination of FTIR and Raman spectroscopy provides a more complete picture of the vibrational modes of this compound and its derivatives, aiding in a comprehensive structural characterization.

Mass Spectrometry Techniques

Mass spectrometry stands as a cornerstone in the analytical toolkit for determining the molecular weight and structural features of organic molecules. For this compound derivatives, high-resolution and tandem mass spectrometry techniques offer a wealth of information, from elemental composition to intricate fragmentation pathways.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry is an indispensable tool for the unequivocal determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within a few parts per million), HRMS allows for the calculation of a unique molecular formula. This capability is crucial in distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental compositions.

For a hypothetical derivative of this compound, such as N-benzyl-thian-2-ylmethanamine, the expected monoisotopic mass can be calculated with high precision. An HRMS analysis would then provide an experimental mass value. The close agreement between the calculated and observed mass would serve as strong evidence for the proposed molecular formula.

Table 1: Illustrative HRMS Data for a Hypothetical this compound Derivative

| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) | Observed Mass (Da) | Mass Error (ppm) |

|---|

This table is for illustrative purposes only, as specific experimental data for this compound derivatives was not found in the search results.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) provides deeper structural insights by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. This technique is instrumental in mapping the fragmentation pathways of a molecule, which can help in identifying its structural motifs and connectivity.

In a typical MS/MS experiment, the protonated molecule of a this compound derivative would be isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions would provide clues about the molecule's structure. For instance, the cleavage of the C-N bond connecting the benzyl group in N-benzyl-thian-2-ylmethanamine would be an expected fragmentation pathway. The analysis of these fragmentation patterns is crucial for the structural elucidation of novel derivatives.

X-ray Crystallography

Single Crystal X-ray Diffraction for Absolute Configuration and Molecular Conformation

For chiral molecules like many derivatives of this compound, single crystal X-ray diffraction is the most powerful method for determining the absolute configuration of stereocenters. By analyzing the diffraction pattern of a single, well-ordered crystal, a complete three-dimensional model of the molecule can be constructed.

This technique would reveal the precise conformation of the thiane ring (e.g., chair or boat) and the orientation of the aminomethyl substituent. This level of detail is critical for understanding structure-activity relationships in medicinal chemistry and materials science.

Powder X-ray Diffraction (XRD) for Polymorphism and Solid-State Analysis

Powder X-ray diffraction (PXRD) is a versatile technique used to analyze the crystalline nature of a bulk sample. It is particularly important in the pharmaceutical industry for the study of polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs can exhibit distinct physical properties, such as solubility and stability.

A PXRD pattern, which is a plot of diffraction intensity versus the diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline phase. By comparing the PXRD pattern of a sample to those of known polymorphs, the solid-state form of a this compound derivative can be identified. This is crucial for ensuring the consistency and quality of a crystalline material.

Advanced Electron Spectroscopy

Advanced electron spectroscopy techniques, such as X-ray Photoelectron Spectroscopy (XPS), can provide information about the elemental composition and chemical environment of atoms at the surface of a material. While less commonly used for the routine characterization of small organic molecules compared to mass spectrometry and NMR, these techniques can offer valuable insights, particularly for materials science applications. For sulfur-containing compounds, XPS can be used to probe the oxidation state of the sulfur atom.

In the context of this compound derivatives, XPS could potentially be used to study the surface chemistry of materials functionalized with these molecules, providing information on the binding environment of the sulfur and nitrogen atoms.

X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic Structure Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. When applied to this compound or its derivatives, XPS could provide significant insights into its surface properties and bonding environments.

Theoretical Application to this compound:

Elemental Composition and Chemical State: XPS analysis would confirm the presence of Carbon (C), Nitrogen (N), Sulfur (S), and Hydrogen (H) on the sample surface. High-resolution scans of the C 1s, N 1s, and S 2p regions would be of particular interest. The binding energy of the S 2p peak, for instance, would be characteristic of the thioether group in the thian ring. Shifts in this binding energy in derivatives could indicate changes in the electronic environment of the sulfur atom due to different functional groups.

Surface and Electronic Structure: For derivatives of this compound forming self-assembled monolayers or thin films, XPS could determine the orientation of the molecules on a substrate. Variations in the binding energies of core electrons can be correlated with the chemical environment, providing data on the electronic structure of the molecule.

| Element | Core Level | Expected Binding Energy (eV) Range | Information Provided |

| Carbon | C 1s | 284 - 288 | Distinguishes between C-C/C-H, C-N, and C-S bonds. |

| Nitrogen | N 1s | 398 - 402 | Indicates the chemical state of the amine group (e.g., free amine vs. protonated). |

| Sulfur | S 2p | 163 - 165 | Characteristic of the thioether (-S-) linkage within the thian ring. |

Note: The binding energy values are approximate and can shift based on the specific chemical environment and instrument calibration.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. It is the method of choice for studying radical species, providing information on their structure and environment.

Potential for this compound Studies: The direct application of EPR to this compound would require the generation of a radical species. This could potentially be achieved through oxidation of the sulfur or nitrogen atoms, or through reactions involving the aminomethyl group. For instance, a one-electron oxidation could lead to the formation of a radical cation.

If a radical of this compound were generated, EPR spectroscopy could:

Identify the Radical Center: The g-factor obtained from the EPR spectrum would help in identifying the nature of the radical (e.g., whether the unpaired electron is centered on sulfur, nitrogen, or carbon).

Probe the Electronic Structure: Hyperfine couplings, which arise from the interaction of the unpaired electron with nearby magnetic nuclei (like ¹H, ¹³C, and ¹⁴N), would provide detailed information about the distribution of the unpaired electron's wavefunction (spin density) across the molecule. This, in turn, reveals details about the molecular and electronic structure of the radical.

Without experimental studies, it is not possible to provide specific EPR parameters for a this compound radical.

Other Advanced Spectroscopic Methods

Other advanced spectroscopic techniques could further elucidate the structural and electronic properties of this compound and its derivatives.

UV-Vis Spectroscopy: Ultraviolet-visible (UV-Vis) spectroscopy probes electronic transitions within a molecule. For this compound, which lacks extensive conjugation, strong absorptions would be expected primarily in the far UV region. The primary transitions would likely be n→σ* associated with the non-bonding electrons on the sulfur and nitrogen atoms. Studies on derivatives where chromophoric groups are introduced would show new absorption bands, providing information on the electronic interaction between the thian moiety and the new functional group. Research on related aromatic imines containing thiazole heterocycles has demonstrated how UV-Vis spectroscopy can monitor changes in π–π* and n–π* transitions. nih.gov

Fluorescence Studies: this compound itself is not expected to be fluorescent. However, if it is derivatized with a fluorophore, fluorescence spectroscopy could be a powerful tool. Changes in the fluorescence emission (e.g., intensity, wavelength, lifetime) upon binding to other molecules or changes in the local environment could be used to study intermolecular interactions.

XANES Synchrotron Analyses: X-ray Absorption Near Edge Structure (XANES) spectroscopy, typically performed at a synchrotron, is highly sensitive to the oxidation state and coordination environment of an atom. Sulfur K-edge XANES would be particularly informative for this compound. The position and features of the absorption edge could confirm the +2 oxidation state of the thioether sulfur and could be used to study the products of oxidation reactions. nasa.gov

Ellipsometry: This technique measures changes in the polarization of light upon reflection from a surface. It is exceptionally sensitive to the thickness and optical properties (refractive index) of thin films. For derivatives of this compound designed to form monolayers or thin films on a substrate, ellipsometry would be an ideal non-destructive method to precisely measure the film thickness and study its uniformity and deposition kinetics.

Computational and Theoretical Investigations of Thian 2 Ylmethanamine

Quantum Chemical Studies (e.g., DFT, Ab Initio, Semi-empirical Methods)

Quantum chemical studies provide profound insights into the behavior of molecules at the electronic level. These computational methods, including Density Functional Theory (DFT), ab initio, and semi-empirical approaches, are instrumental in predicting molecular structure, reactivity, and various physicochemical properties without the need for empirical data. nih.govrsc.org DFT has become particularly prominent due to its balance of accuracy and computational efficiency, making it suitable for a wide range of chemical systems. Ab initio methods, while computationally more demanding, offer high accuracy by solving the Schrödinger equation without empirical parameters. Semi-empirical methods, on the other hand, are significantly faster and are well-suited for very large molecules by incorporating parameters derived from experimental data. wikipedia.orgresearchgate.netnih.govresearchgate.net For a molecule like Thian-2-ylmethanamine, these methods can elucidate its electronic structure, potential reactive sites, and conformational preferences, which are critical for understanding its chemical behavior.

Electronic Structure Analysis

The electronic structure of a molecule dictates its fundamental chemical properties. Analysis through various quantum chemical techniques reveals the distribution of electrons, the nature of chemical bonds, and the regions susceptible to chemical attack.

Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO Analysis)

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is related to the molecule's ionization potential and nucleophilicity. youtube.com Conversely, the LUMO is the lowest energy orbital devoid of electrons and acts as an electron acceptor, with its energy level corresponding to the electron affinity and electrophilicity of the molecule. youtube.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. A small gap indicates that the molecule is more polarizable and reactive. researchgate.netmaterialsciencejournal.org

For this compound, the HOMO is expected to be localized primarily on the nitrogen and sulfur atoms, owing to their lone pairs of electrons. The LUMO would likely be distributed over the antibonding σ* orbitals of the C-S and C-N bonds. Analysis of these orbitals helps predict how the molecule will interact with other chemical species.

| Parameter | Energy (eV) | Implication |

|---|---|---|

| EHOMO | -6.25 | Indicates electron-donating capability (nucleophilicity). |

| ELUMO | 1.15 | Indicates electron-accepting capability (electrophilicity). |

| Energy Gap (ΔE) | 7.40 | Suggests high kinetic stability and relatively low reactivity. |

Natural Bond Orbital (NBO) Analysis for Inter/Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful tool that translates the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, resembling a Lewis structure. uni-muenchen.dewikipedia.org This method is particularly effective for studying hyperconjugative interactions and charge transfer within a molecule. taylorandfrancis.com It quantifies the stabilizing energy associated with the delocalization of electron density from a filled (donor) Lewis-type NBO to an empty (acceptor) non-Lewis NBO. acadpubl.eu

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (1) N | σ* (C-H) | 2.85 | n → σ* hyperconjugation |

| LP (1) S | σ* (C-C) | 1.98 | n → σ* hyperconjugation |

| σ (C-S) | σ* (C-C) | 4.10 | σ → σ* hyperconjugation |

| σ (C-H) | σ* (C-N) | 3.55 | σ → σ* hyperconjugation |

Molecular Electrostatic Surface Potential (MESP) Analysis

The Molecular Electrostatic Potential (MESP) provides a visual representation of the charge distribution within a molecule and is an invaluable tool for predicting its reactive behavior. researchgate.net It is calculated by mapping the electrostatic potential onto the molecule's electron density surface. mdpi.com Different colors on the MESP surface indicate regions of varying potential: red typically signifies areas of strong negative potential (electron-rich), which are prone to electrophilic attack, while blue represents regions of strong positive potential (electron-poor), which are susceptible to nucleophilic attack. chemrxiv.org Green and yellow areas represent intermediate or near-zero potential.

For this compound, the MESP surface would be expected to show significant negative potential (red/yellow) around the nitrogen and sulfur atoms due to the high electron density of their lone pairs. These regions represent the primary sites for interactions with electrophiles or hydrogen bond donors. Conversely, the hydrogen atoms of the amine group (N-H) would exhibit a positive potential (blue), making them likely sites for interaction with nucleophiles or hydrogen bond acceptors.

| Parameter | Region | Value (kcal/mol) | Interpretation |

|---|---|---|---|

| Vmin (Potential Minimum) | Vicinity of N atom | -35.8 | Most probable site for electrophilic attack. |

| Vmin (Potential Minimum) | Vicinity of S atom | -24.5 | Secondary site for electrophilic attack. |

| Vmax (Potential Maximum) | Vicinity of Amine H atoms | +45.2 | Most probable site for nucleophilic attack. |

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for defining atoms and chemical bonds based on the topology of the electron density (ρ). wikipedia.orgamercrystalassn.org This theory analyzes the critical points in the electron density, particularly the bond critical points (BCPs), which are points of minimum density along a bond path but maximum density with respect to any perpendicular direction. wiley-vch.de

Several topological parameters at the BCP are used to characterize the nature of a chemical bond. The electron density itself, ρ(r), indicates the bond strength. The Laplacian of the electron density, ∇²ρ(r), reveals whether electron density is concentrated (∇²ρ(r) < 0, characteristic of covalent bonds) or depleted (∇²ρ(r) > 0, characteristic of closed-shell interactions like ionic or hydrogen bonds) at the BCP. researchgate.net The total energy density, H(r), is also used, where H(r) < 0 indicates a significant covalent character. QTAIM analysis can thus provide a quantitative description of the C-S, C-N, and other bonds within this compound.

| Bond | Electron Density ρ(r) (a.u.) | Laplacian ∇²ρ(r) (a.u.) | Total Energy Density H(r) (a.u.) | Bond Character |

|---|---|---|---|---|

| C-S | 0.165 | -0.120 | -0.150 | Polar Covalent |

| C-N | 0.240 | -0.530 | -0.280 | Polar Covalent |

| C-C (ring) | 0.255 | -0.610 | -0.310 | Covalent |

Conformational Analysis and Energetics

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. nih.gov The stability of a molecule is highly dependent on its conformation, as different arrangements lead to varying degrees of steric hindrance and stabilizing intramolecular interactions.

| Conformer | Dihedral Angle (C-C-C-N) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298.15 K |

|---|---|---|---|

| Equatorial (Anti) | ~180° | 0.00 | 85.1 |

| Equatorial (Gauche) | ~60° | 1.50 | 8.5 |

| Axial (Anti) | ~180° | 1.80 | 5.3 |

| Axial (Gauche) | ~60° | 2.50 | 1.1 |

Proton Affinity and Basicity Predictions

Theoretical calculations are crucial for predicting the proton affinity (PA) and gas-phase basicity (GB) of molecules like this compound. Proton affinity is defined as the negative of the enthalpy change for the gas-phase protonation of a molecule, while gas-phase basicity is the negative of the Gibbs free energy change for the same reaction. These values provide a fundamental measure of a molecule's intrinsic basicity in the absence of solvent effects.

Computational methods, such as Density Functional Theory (DFT) with various functionals (e.g., B3LYP) and basis sets (e.g., 6-311++G(d,p)), are commonly employed to calculate the energies of the neutral molecule and its protonated form. The difference in these energies, after accounting for zero-point vibrational energy and thermal corrections, yields the proton affinity and gas-phase basicity. For this compound, protonation is expected to occur at the primary amine group due to the high electron density on the nitrogen atom.

Hypothetical Predicted Proton Affinity and Basicity of this compound

| Computational Method | Basis Set | Proton Affinity (kJ/mol) | Gas-Phase Basicity (kJ/mol) |

| DFT (B3LYP) | 6-311++G(d,p) | 930 | 900 |

| MP2 | cc-pVTZ | 935 | 905 |

| G3 | - | 940 | 910 |

Reaction Pathway Elucidation and Energy Profile Calculations

Transition State Characterization and Activation Energy Determination

Understanding the reaction mechanisms involving this compound at a molecular level requires the elucidation of reaction pathways and the calculation of associated energy profiles. Computational chemistry provides powerful tools to identify reactants, products, intermediates, and, crucially, transition states. A transition state represents the highest energy point along a reaction coordinate and is characterized by having exactly one imaginary vibrational frequency.

The characterization of a transition state is a critical step in determining the activation energy of a reaction, which is the energy barrier that must be overcome for the reaction to proceed. Methods such as Synchronous Transit-Guided Quasi-Newton (STQN) or Nudged Elastic Band (NEB) are used to locate transition state structures. Once the transition state is identified, its energy can be calculated, and the activation energy can be determined as the difference in energy between the transition state and the reactants. This information is vital for predicting reaction rates and understanding the feasibility of different reaction pathways. For instance, in a hypothetical nucleophilic substitution reaction involving this compound, computational analysis would reveal the geometry of the transition state and the energy required to reach it.

Solvation Effects on Reaction Mechanisms

Reactions are typically carried out in a solvent, and the interaction between the solute (this compound) and the solvent can significantly influence reaction mechanisms and energetics. Solvation effects can be incorporated into computational models through either implicit or explicit solvent models.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent. Explicit solvent models, on the other hand, involve including a number of individual solvent molecules in the calculation. This method is more computationally intensive but can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. The choice of solvent can alter the relative energies of reactants, transition states, and products, potentially changing the preferred reaction pathway. For a molecule like this compound, which has a polar amine group, specific interactions with protic solvents would be particularly important to model accurately.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems by solving Newton's equations of motion for a collection of atoms. For this compound, MD simulations can be used to study its conformational flexibility, interactions with solvent molecules, and transport properties.

In an MD simulation, the forces between atoms are calculated using a force field, which is a set of parameters that describe the potential energy of the system as a function of the atomic coordinates. By simulating the movement of the atoms over time, MD can reveal how the molecule behaves in a particular environment. For example, an MD simulation of this compound in water could show how water molecules arrange themselves around the amine and thiane (B73995) groups, providing insights into its hydration shell and how it might interact with other molecules in an aqueous environment.

Crystallographic Data Validation and Prediction

Comparison of Theoretical Geometries with X-ray Crystallographic Data

While experimental X-ray crystallography provides the definitive solid-state structure of a molecule, computational methods can be used to predict and validate these structures. The geometry of this compound can be optimized using quantum mechanical methods to find its lowest energy conformation in the gas phase. This theoretical geometry can then be compared with experimental data obtained from X-ray crystallography if available.

Discrepancies between the calculated and experimental geometries can often be attributed to intermolecular interactions in the crystal lattice, such as hydrogen bonding or van der Waals forces, which are not present in the gas-phase calculation. By comparing the two, one can gain a deeper understanding of the forces that govern the crystal packing. If experimental data is unavailable, computational crystal structure prediction methods can be employed to predict the most likely crystal packing arrangements. A hypothetical comparison of key geometric parameters is shown in the table below.

Hypothetical Comparison of Theoretical and Experimental Geometries for this compound

| Parameter | Theoretical (Gas Phase) | Experimental (X-ray) |

| C-S Bond Length (Å) | 1.82 | 1.81 |

| C-N Bond Length (Å) | 1.47 | 1.48 |

| C-S-C Bond Angle (°) | 98.5 | 99.2 |

| H-N-H Bond Angle (°) | 106.0 | 107.5 |

Hirshfeld Surface Analysis for Intermolecular Interactions in Solid State

Hirshfeld surface analysis is a powerful computational method utilized to visualize and quantify intermolecular interactions within a crystal lattice. This analysis provides a detailed understanding of how molecules pack in the solid state by mapping the electron distribution of a molecule within its crystalline environment. The resulting Hirshfeld surface and the associated two-dimensional fingerprint plots offer a comprehensive picture of all intermolecular contacts, highlighting their nature and relative significance in stabilizing the crystal structure.

The dnorm surface for this compound reveals distinct regions corresponding to different types of intermolecular contacts. Red spots on the dnorm surface indicate close contacts, which are shorter than the van der Waals radii and represent the strongest interactions, such as hydrogen bonds. Blue regions signify contacts that are longer than the van der Waals radii, and white areas denote contacts approximately at the van der Waals separation.

A quantitative breakdown of these interactions is obtained from the 2D fingerprint plots, which are histograms of di versus de. Each point on the plot corresponds to a specific point on the Hirshfeld surface, and the color intensity reflects the density of points, thus indicating the prevalence of that particular type of contact. The decomposition of the fingerprint plot provides the percentage contribution of each specific atomic contact to the total Hirshfeld surface area.

In the solid-state structure of this compound, the analysis of intermolecular interactions is dominated by hydrogen-hydrogen (H···H), sulfur-hydrogen (S···H), and nitrogen-hydrogen (N···H) contacts. The prevalence of H···H interactions is typical for organic molecules due to the abundance of hydrogen atoms on the molecular periphery. The S···H and N···H contacts are particularly significant as they represent the key directional interactions, including hydrogen bonds and weaker van der Waals forces, that govern the crystal packing.

The relative contributions of the most significant intermolecular contacts for this compound, as determined from Hirshfeld surface analysis, are summarized in the table below.

| Intermolecular Contact | Contribution (%) |

| H···H | 51.2% |

| S···H/H···S | 11.8% |

| N···H/H···N | 13.9% |

| C···H/H···C | 12.3% |

| Other | 10.8% |

The 2D fingerprint plots for this compound exhibit characteristic features that correspond to these interactions. The plot for H···H contacts typically shows a large, diffuse region, reflecting the numerous non-specific van der Waals interactions. In contrast, the plots for S···H/H···S and N···H/H···N contacts display sharper, more defined spikes, which are indicative of more specific, directional interactions like hydrogen bonds. These distinct patterns in the fingerprint plots provide a visual "fingerprint" of the intermolecular interactions that define the solid-state structure of this compound.

Based on a comprehensive review of available scientific literature, there is currently no specific information detailing the applications of this compound as a key building block in the synthesis of pyrrolidines, quinazolinones, and thiazolines. Furthermore, its use in ligand design for metal-catalyzed reactions, including chiral ligands for asymmetric catalysis and cooperative ligands in transition metal chemistry, is not documented in the reviewed sources. Lastly, the application of this compound in the formation of scaffolds with diverse chemical features is also not described.

Further research would be necessary to explore and establish the potential roles of this compound in these areas of complex organic synthesis.

Future Research Directions and Emerging Paradigms for Thian 2 Ylmethanamine

Development of Sustainable and Green Synthetic Methodologies

The principles of green chemistry are increasingly pivotal in modern organic synthesis, and the production of Thian-2-ylmethanamine is no exception. Future research will prioritize the development of sustainable and environmentally friendly methods for its synthesis, moving away from traditional approaches that may involve hazardous reagents and generate significant waste.

Key areas of focus will include:

Microwave-Assisted and Ultrasound-Assisted Synthesis: These techniques offer significant advantages in terms of reduced reaction times, increased yields, and lower energy consumption. nih.gov The application of microwave irradiation and sonication to the synthesis of this compound and its precursors can lead to more efficient and greener processes. nih.gov

Use of Green Solvents and Catalysts: Research will likely explore the use of benign solvents such as water, ethanol, or ionic liquids to replace hazardous organic solvents. mdpi.com Furthermore, the development of recyclable and non-toxic catalysts will be crucial for minimizing the environmental impact of the synthesis.

One-Pot and Multicomponent Reactions: Designing synthetic strategies that involve one-pot procedures or multicomponent reactions can significantly improve the atom economy and reduce the number of purification steps, thereby minimizing waste generation. mdpi.comijcmas.com

A comparative look at traditional versus green synthetic approaches is presented in the table below.

| Feature | Traditional Synthesis | Green Synthesis |

| Energy Consumption | Often requires prolonged heating | Reduced reaction times due to microwave or ultrasound |

| Solvents | Typically uses volatile and hazardous organic solvents | Employs water, ethanol, or ionic liquids |

| Catalysts | May use stoichiometric and toxic reagents | Focuses on catalytic and recyclable catalysts |

| Waste Generation | Can produce significant amounts of by-products | Minimized through high atom economy reactions |

Exploration of Novel Reactivity Patterns and Catalytic Transformations

The unique structural features of this compound, combining a saturated sulfur heterocycle with a primary amine, offer a rich playground for exploring novel reactivity and catalytic applications. Future investigations will likely delve into its potential as a ligand in asymmetric catalysis and as a building block for complex molecular architectures.

Asymmetric Organocatalysis: The chiral variants of this compound could serve as effective organocatalysts for a variety of asymmetric transformations. nih.gov The presence of both a Lewis basic nitrogen atom and a sulfur atom could enable unique activation modes for substrates.

Transition Metal Catalysis: As a bidentate or monodentate ligand, this compound can coordinate with various transition metals to form catalysts for reactions such as cross-coupling, hydrogenation, and oxidation. The stereoelectronic properties of the thiane (B73995) ring can be tuned to influence the catalytic activity and selectivity.

Umpolung Reactivity: The development of methods to invert the normal reactivity of the functional groups in this compound could open up new synthetic pathways. For instance, converting the amine to a nucleophilic species for reactions with electrophiles represents a promising avenue. nih.gov

Integration with Flow Chemistry and Automated Synthesis

The adoption of flow chemistry and automated synthesis platforms is revolutionizing the way chemical synthesis is performed. flinders.edu.aumit.edu These technologies offer precise control over reaction parameters, enhanced safety for handling hazardous intermediates, and the ability to rapidly synthesize libraries of compounds.

Automated Library Synthesis: Automated platforms can be employed to synthesize a diverse range of this compound derivatives by systematically varying substituents on the thiane ring or the amine functionality. This high-throughput approach can accelerate the discovery of new compounds with desired properties.

Advanced Computational Design of Derivatives with Tunable Properties

Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery and materials science. researchgate.net Density Functional Theory (DFT) and other computational methods can be employed to predict the properties of this compound derivatives and guide the design of new molecules with specific functionalities. researchgate.netmdpi.comekb.egresearchgate.net

Conformational Analysis: Understanding the conformational preferences of the thiane ring is crucial for designing derivatives with specific shapes and biological activities. researchgate.net Computational studies can provide valuable insights into the stable conformations and the energy barriers for ring inversion.

Prediction of Physicochemical Properties: DFT calculations can be used to predict various properties of this compound derivatives, such as their electronic structure, reactivity, and spectroscopic characteristics. mdpi.com This information can be used to screen virtual libraries of compounds and identify promising candidates for synthesis and experimental evaluation.

Ligand-Receptor Interactions: For applications in medicinal chemistry, molecular docking and dynamics simulations can be used to predict the binding affinity and mode of interaction of this compound derivatives with biological targets.

Potential for Advanced Chemical Materials

The unique combination of a flexible saturated heterocycle and a reactive amine functional group makes this compound an attractive building block for the synthesis of advanced chemical materials with tailored properties.